molecular formula C22H26N4O3S B2827912 5-{[(4-chlorophenyl)acetyl]amino}-3-methoxy-N-phenyl-1-benzofuran-2-carboxamide CAS No. 1110979-39-9

5-{[(4-chlorophenyl)acetyl]amino}-3-methoxy-N-phenyl-1-benzofuran-2-carboxamide

Cat. No. B2827912
CAS RN: 1110979-39-9
M. Wt: 426.54
InChI Key: OXWLXXOVGGRUMW-UHFFFAOYSA-N
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Description

The compound “5-{[(4-chlorophenyl)acetyl]amino}-3-methoxy-N-phenyl-1-benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The benzofuran nucleus may have substituents at the 5- or 6-position. Substituents with halogens, nitro, and hydroxyl groups have displayed potent antibacterial activity . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Scientific Research Applications

Indole Derivatives and Biological Activity

Indoles are significant heterocyclic compounds found in natural products and drugs. The investigation of novel methods for synthesizing indoles has attracted attention. Some key points:

Benzofuran Derivatives and Anticancer Activity

Benzofuran derivatives have demonstrated anticancer potential. Here’s a relevant study:

Thiadiazole Derivatives and Antiviral Properties

Thiadiazole derivatives have attracted attention for their antiviral properties. Here’s an example:

properties

IUPAC Name

6-(2-methoxyethyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-14-4-6-16(7-5-14)21-23-19(15(2)29-21)13-30-22-24-18-8-9-26(10-11-28-3)12-17(18)20(27)25-22/h4-7H,8-13H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWLXXOVGGRUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CN(CC4)CCOC)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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